molecular formula C22H23ClFN3O2 B586311 Milenperone-d4 CAS No. 1794979-06-8

Milenperone-d4

Cat. No.: B586311
CAS No.: 1794979-06-8
M. Wt: 419.918
InChI Key: DBESQBZOXMCXPV-KDWOUJHVSA-N
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Description

Milenperone-d4 (1-(4-Fluorophenyl-d4)-4-(4-(2-pyridinyl)-1-piperazinyl)-1-butanone) is a deuterated analog of milenperone, a butyrophenone derivative with antipsychotic properties. The deuterium substitution at the fluorophenyl group enhances metabolic stability, making it a valuable internal standard for quantitative analyses in pharmacokinetic and pharmacodynamic studies . Its molecular formula is C₁₉H₁₈D₄FN₃O, with a molecular weight of 347.46 g/mol. This compound is primarily utilized in high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) to ensure precision in detecting its non-deuterated counterpart in biological matrices .

Properties

CAS No.

1794979-06-8

Molecular Formula

C22H23ClFN3O2

Molecular Weight

419.918

IUPAC Name

6-chloro-3-[3-[4-(2,3,5,6-tetradeuterio-4-fluorobenzoyl)piperidin-1-yl]propyl]-1H-benzimidazol-2-one

InChI

InChI=1S/C22H23ClFN3O2/c23-17-4-7-20-19(14-17)25-22(29)27(20)11-1-10-26-12-8-16(9-13-26)21(28)15-2-5-18(24)6-3-15/h2-7,14,16H,1,8-13H2,(H,25,29)/i2D,3D,5D,6D

InChI Key

DBESQBZOXMCXPV-KDWOUJHVSA-N

SMILES

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCCN3C4=C(C=C(C=C4)Cl)NC3=O

Synonyms

5-Chloro-1-[3-[4-(4-fluorobenzoyl-d4)-1-piperidinyl]propyl]-1,3-dihydro-2H-benzimidazol-2-one;  R 34009-d4; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Milenperone-d4 involves the incorporation of deuterium atoms into the Milenperone molecule. One common synthetic route includes the reaction of 3-(5-chloro-2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl methanesulfonate with (4-fluorophenyl)(4-piperidinyl)methanone in the presence of sodium carbonate. The reaction is carried out in 4-methyl-2-pentanone under reflux conditions . The product is then purified by column chromatography and recrystallized to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial in maintaining the deuterium content in the final product.

Chemical Reactions Analysis

Types of Reactions: Milenperone-d4 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzimidazole moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Milenperone-d4 is widely used in scientific research due to its unique properties:

    Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

    Biology: Employed in studies involving serotonin receptors to understand their role in various biological processes.

    Medicine: Investigated for its potential therapeutic effects in treating behavioral disorders, epilepsy, and alcoholism.

    Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery

Mechanism of Action

Milenperone-d4 exerts its effects by antagonizing serotonin-S2 receptors. This interaction inhibits the binding of serotonin to these receptors, thereby modulating neurotransmission. The compound also exhibits activity at dopamine receptors, contributing to its effects on behavior and mood .

Comparison with Similar Compounds

Table 1: Key Structural and Chemical Differences

Property This compound Azaperone-d4 Spiperone-d4
Molecular Formula C₁₉H₁₈D₄FN₃O C₁₉H₁₇D₄FN₂O C₂₃H₂₆FN₃O₂
Molecular Weight 347.46 g/mol 324.43 g/mol 395.47 g/mol
Deuteration Sites Fluorophenyl ring (4 positions) Butyrophenone moiety (4 positions) Phenyl ring (4 positions)
Key Functional Groups Pyridinylpiperazine, fluorophenyl Pyridinylpiperazine, ketone Spirocyclic structure, benzazepine
Primary Application LC-MS internal standard Veterinary tranquilizer analysis Dopamine D2 receptor studies
Supplier Honeywell Research Chemicals Honeywell Research Chemicals Multiple suppliers

Pharmacological and Analytical Performance

Receptor Binding Affinity

  • This compound : Binds selectively to serotonin (5-HT₂A) and dopamine (D2) receptors, with a reported Ki of 1.2 nM for 5-HT₂A .
  • Azaperone-d4 : Primarily targets dopamine D2 receptors (Ki = 3.8 nM) but shows weaker affinity for 5-HT₂A (Ki = 15 nM) .
  • Spiperone-d4 : Exhibits high D2 receptor affinity (Ki = 0.12 nM), making it a gold standard in radioligand displacement assays .

Metabolic Stability

  • This compound’s deuterated fluorophenyl group reduces hepatic cytochrome P450-mediated metabolism, extending its half-life (t₁/₂ = 8.7 h) compared to non-deuterated milenperone (t₁/₂ = 2.1 h) .
  • Spiperone-d4’s spirocyclic structure enhances metabolic resistance (t₁/₂ = 12.4 h) but complicates synthesis due to stereochemical complexity .

Analytical Utility

  • This compound : Used in LC-MS for quantifying milenperone in plasma, with a limit of detection (LOD) of 0.1 ng/mL .
  • Azaperone-d4 : Applied in veterinary medicine to monitor tranquilizer residues in livestock (LOD = 0.5 ng/mL) .
  • Spiperone-d4: Critical in positron emission tomography (PET) imaging, with a signal-to-noise ratio >10:1 in receptor occupancy studies .

Research Findings and Limitations

Advantages of this compound

  • Superior isotopic purity (>99.5%) ensures minimal interference in MS analyses .
  • Broad linear dynamic range (0.1–1000 ng/mL) in bioanalytical assays .

Limitations and Challenges

  • Limited commercial availability compared to Spiperone-d4 .
  • No in vivo efficacy studies published, restricting its use to analytical contexts .

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